5-Bromo-2-(phenylamino)benzoic acid
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Overview
Description
5-Bromo-2-(phenylamino)benzoic acid: is an organic compound with the molecular formula C13H10BrNO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted with a phenylamino group and a bromine atom, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(phenylamino)benzoic acid typically involves the reaction of 2,5-dibromobenzoic acid with aniline. This reaction is carried out in the presence of a catalyst at elevated temperatures (around 403 K). The product is then purified using column chromatography, and single crystals can be obtained by slowly evaporating an acetone solution of the compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(phenylamino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenylamino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium phosphate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 5-Bromo-2-(phenylamino)benzoic acid is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules through various coupling reactions .
Biology and Medicine: Its structural features make it a candidate for further modification to enhance its biological activity .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers or as intermediates in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(phenylamino)benzoic acid is not well-documented. based on its structural features, it is likely to interact with various molecular targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
Comparison with Similar Compounds
2-(Phenylamino)benzoic acid: Similar structure but lacks the bromine atom at position 5.
2-Bromo-5-methoxybenzoic acid: Similar structure but has a methoxy group instead of a phenylamino group.
N-Phenylanthranilic acid: Similar structure but lacks the bromine atom and has a different substitution pattern.
Uniqueness: 5-Bromo-2-(phenylamino)benzoic acid is unique due to the presence of both a bromine atom and a phenylamino group on the benzoic acid core. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-anilino-5-bromobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-9-6-7-12(11(8-9)13(16)17)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKWALMEUHYKDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513138 |
Source
|
Record name | 2-Anilino-5-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82762-60-5 |
Source
|
Record name | 2-Anilino-5-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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